molecular formula C9H13BN2O4S B13691328 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid

5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid

Cat. No.: B13691328
M. Wt: 256.09 g/mol
InChI Key: MDWFTBXOSPIQAZ-UHFFFAOYSA-N
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Description

5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a pyrrolidinylsulfonyl group. The combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

    Boronic Esters: Formed through oxidation of the boronic acid group.

Mechanism of Action

The mechanism of action of 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid is unique due to the presence of both the boronic acid and pyrrolidinylsulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for selective reactions and the formation of complex molecules that are challenging to synthesize using other reagents .

Properties

Molecular Formula

C9H13BN2O4S

Molecular Weight

256.09 g/mol

IUPAC Name

(5-pyrrolidin-1-ylsulfonylpyridin-3-yl)boronic acid

InChI

InChI=1S/C9H13BN2O4S/c13-10(14)8-5-9(7-11-6-8)17(15,16)12-3-1-2-4-12/h5-7,13-14H,1-4H2

InChI Key

MDWFTBXOSPIQAZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)S(=O)(=O)N2CCCC2)(O)O

Origin of Product

United States

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